molecular formula C11H16O3 B11900626 1-Methyl-3-(trimethoxymethyl)benzene

1-Methyl-3-(trimethoxymethyl)benzene

Cat. No.: B11900626
M. Wt: 196.24 g/mol
InChI Key: SIVSDJPNOWRKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(trimethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with trimethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the trimethoxymethyl group on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trimethoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Methyl-3-(trimethoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Methyl-3-(trimethoxymethyl)benzene exerts its effects depends on the specific reactions it undergoes. In general, the methoxy groups can participate in various chemical transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved are determined by the specific context of its application, such as its interaction with enzymes or other biomolecules in biological systems.

Comparison with Similar Compounds

    1,2,3-Trimethoxy-5-methylbenzene: Similar structure with three methoxy groups and a methyl group on the benzene ring.

    Trimethyl orthobenzoate: Another name for 1-Methyl-3-(trimethoxymethyl)benzene.

    Methyl orthobenzoate: Another name for this compound.

Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1-methyl-3-(trimethoxymethyl)benzene

InChI

InChI=1S/C11H16O3/c1-9-6-5-7-10(8-9)11(12-2,13-3)14-4/h5-8H,1-4H3

InChI Key

SIVSDJPNOWRKSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(OC)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.